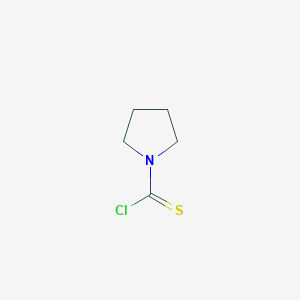![molecular formula C14H12N2O B14699285 1-[Diazo(phenyl)methyl]-4-methoxybenzene CAS No. 20359-74-4](/img/structure/B14699285.png)
1-[Diazo(phenyl)methyl]-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Diazo(phenyl)methyl]-4-methoxybenzene is an organic compound characterized by the presence of a diazo group (-N=N-) attached to a phenyl ring, which is further substituted with a methoxy group (-OCH₃). This compound is part of the broader class of diazo compounds, which are known for their versatility in organic synthesis due to their ability to form carbenes and participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Diazo(phenyl)methyl]-4-methoxybenzene typically involves the diazotization of an aromatic amine followed by coupling with a methoxy-substituted benzene. One common method includes:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-methoxybenzene under basic conditions to yield the desired diazo compound.
Industrial Production Methods
Industrial production of diazo compounds often involves similar steps but on a larger scale, with careful control of reaction conditions to ensure safety and yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[Diazo(phenyl)methyl]-4-methoxybenzene can undergo various types of reactions, including:
Oxidation: The diazo group can be oxidized to form azo compounds.
Reduction: Reduction of the diazo group can yield amines.
Substitution: The diazo group can participate in electrophilic substitution reactions, forming new C-C or C-N bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-[Diazo(phenyl)methyl]-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in diazo coupling reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[Diazo(phenyl)methyl]-4-methoxybenzene involves the formation of reactive intermediates such as carbenes. These intermediates can insert into various chemical bonds (e.g., C-H, N-H) and participate in cycloaddition reactions. The molecular targets and pathways depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
Similar Compounds
1-[Diazo(phenyl)methyl]benzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
1-[Diazo(phenyl)methyl]-4-chlorobenzene: Contains a chloro group instead of a methoxy group, which can influence its reactivity and applications.
Uniqueness
1-[Diazo(phenyl)methyl]-4-methoxybenzene is unique due to the presence of the methoxy group, which can enhance its reactivity in electrophilic substitution reactions and provide additional functionalization options in synthetic applications.
Properties
CAS No. |
20359-74-4 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-[diazo(phenyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C14H12N2O/c1-17-13-9-7-12(8-10-13)14(16-15)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
PELCHUBBWMKFET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14699208.png)
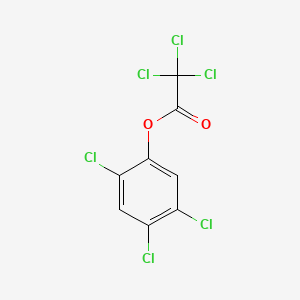
![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)
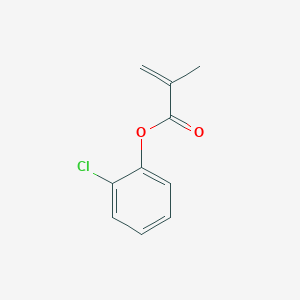
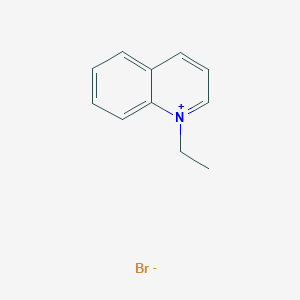
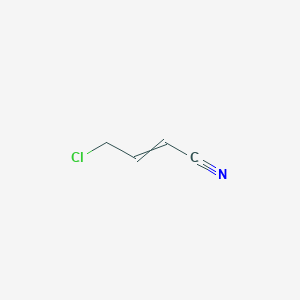
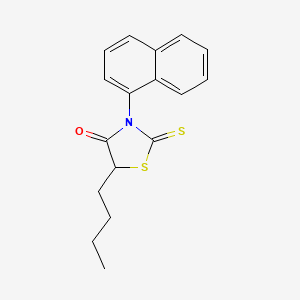
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)
![2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14699250.png)

